molecular formula C10H11F3N2O B1402020 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine CAS No. 1774896-10-4

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

Cat. No. B1402020
M. Wt: 232.2 g/mol
InChI Key: MZGTXAJMYMODMM-UHFFFAOYSA-N
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Description

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is an organic compound with the following properties:



  • Empirical Formula : C<sub>10</sub>H<sub>11</sub>F<sub>3</sub>N<sub>2</sub>O

  • Molecular Weight : 232.20 g/mol

  • Chemical Structure : It consists of a morpholine ring attached to a pyridine ring, with a trifluoromethyl group at the 6-position of the pyridine ring.



Synthesis Analysis

The synthesis of this compound involves the reaction of a suitable pyridine derivative (bearing a trifluoromethyl group) with morpholine. Detailed synthetic routes and conditions would require further investigation from relevant literature.



Molecular Structure Analysis

The molecular structure of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine comprises a heterocyclic ring system. The trifluoromethyl group enhances its lipophilicity and influences its pharmacological properties.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Substitution Reactions : The morpholine nitrogen can undergo nucleophilic substitution reactions.

  • Metal Complexation : The pyridine nitrogen can coordinate with metal ions.

  • Functional Group Transformations : The trifluoromethyl group may react with other functional groups.



Physical And Chemical Properties Analysis


  • Solubility : Investigate its solubility in various solvents.

  • Melting Point and Boiling Point : These parameters provide insights into its stability and handling conditions.

  • Spectral Data : Analyze its IR, NMR, and mass spectra for structural confirmation.


Safety And Hazards


  • Toxicity : The compound is classified as Acute Toxicity Category 3 (Oral) , indicating moderate toxicity if ingested.

  • Storage : Store it as a non-combustible substance.

  • Handling Precautions : Avoid skin and eye contact. Handle with care.


Future Directions

Further research is needed to explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Understand how structural modifications affect its properties.

  • Synthetic Strategies : Develop efficient synthetic routes.


Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine 12345.


properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGTXAJMYMODMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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